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Introduction

Isomalt, a disaccharide sugar alcohol, is increasingly recognized for its versatility as an
excipient in pharmaceutical formulations. Its desirable physicochemical properties, including
good thermal and chemical stability, low hygroscopicity, and a sugar-like taste profile, make it
an excellent candidate for various microencapsulation techniques.[1] Microencapsulation is a
process wherein an active ingredient (core) is enveloped by a coating material (shell), in this
case, isomalt, to protect the core from environmental factors, control its release, and improve
its handling properties. This document provides detailed application notes and experimental
protocols for the use of standard isomalt in several key microencapsulation technologies.

Melt-Spinning for Microfiber Encapsulation

Melt-spinning is a solvent-free technique that utilizes the thermoplastic properties of materials
like isomalt to produce microfibers. This method is particularly advantageous for encapsulating
thermally stable active pharmaceutical ingredients (APIS) into a fibrous matrix, which offers a
high surface area for rapid drug release.[2][3]

Application: Rapid-Release Oral Drug Delivery
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Isomalt-based microfibers are well-suited for developing oral dosage forms with rapid
dissolution characteristics, such as orally disintegrating tablets or powders. A notable
application is the encapsulation of non-steroidal anti-inflammatory drugs (NSAIDSs) like
ibuprofen sodium for fast pain relief.[3]

Experimental Protocol: Encapsulation of Ilbuprofen
Sodium in Isomalt Microfibers

Materials:

e Isomalt (Standard Grade, e.g., galenlQ™ 720 with a 1:1 GPS:GPM ratio)
¢ |buprofen Sodium

o Ethanol (for post-treatment)

Equipment:

» Melt-spinning apparatus (e.g., a modified cotton candy machine with controlled temperature
and rotational speed)

V-blender

UV/VIS Spectrophotometer

Scanning Electron Microscope (SEM)

Differential Scanning Calorimeter (DSC)

X-ray Diffractometer (XRD)

Protocol:

o Preparation of Homogeneous Powder Mixture:

o Prepare a powder blend of 15% w/w ibuprofen sodium and 85% w/w isomalt.[3]
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o For a 150 g batch, blend 22.5 g of ibuprofen sodium and 127.5 g of isomalt in a V-blender
for 30 minutes at 60 rpm to ensure uniformity.

e Melt-Spinning Process:

o Pre-heat the spinning head of the melt-spinning apparatus to the desired temperature
(e.g., 175 °C).

o Set the rotational speed of the spinning head (e.g., 2700 rpm).
o Gradually feed the powder mixture into the heated, rotating spinning head.

o The molten mixture is ejected through small orifices by centrifugal force, forming thin fibers
that solidify upon cooling in the ambient air.

o Collect the resulting fibrous mat.
o Post-treatment (Optional):

o To enhance the stability of the amorphous fibrous structure, the collected mat can be
treated with ethanol vapor. This can be achieved by placing the fibers in a desiccator
containing a saturated ethanol atmosphere for a defined period.

e Characterization:

o Drug Content: Dissolve a known weight of the fibers in a suitable buffer (e.g., phosphate
buffer pH 6.8) and determine the ibuprofen sodium concentration using a UV/VIS
spectrophotometer at 222 nm.

o Morphology: Examine the fiber diameter, surface morphology, and structure using SEM.

o Solid-State Characterization: Analyze the physical state (amorphous or crystalline) of the
encapsulated ibuprofen sodium and isomalt using DSC and XRD.

o In Vitro Drug Release: Perform dissolution studies using a USP paddle apparatus in a
relevant dissolution medium (e.g., 900 mL of pH 6.8 phosphate buffer at 37 °C and 100

rpm).
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Experimental Workflow: Melt-Spinning Encapsulation
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Melt-Spinning Encapsulation Workflow

Liquisolid Technique for Encapsulation of Liquid
APls

The liquisolid technique is a method to convert liquid medications or drug solutions into free-
flowing, compressible powders. Isomalt, with its porous, sponge-like structure, serves as an
excellent carrier for absorbing liquid APIs while maintaining good powder flowability and
compactability, making it suitable for the production of tablets.

Application: Formulation of Chewable Tablets and
Enhanced Bioavailability

This technique is particularly useful for formulating chewable tablets where palatability is
crucial, as isomalt provides a pleasant, sugar-like taste. It can also be employed to enhance
the dissolution and bioavailability of poorly soluble APIs by presenting them in a solubilized
state.

Experimental Protocol: Preparation of Liquisolid Tablets

Materials:

 Isomalt (Direct Compression Grade, e.g., galenlQ™ 721)

 Liquid API or drug dissolved in a non-volatile solvent (e.g., linseed oil, simethicone)
Equipment:

o High-shear mixer-granulator

e Rotary tablet press

e SEM

Protocol:

e Blending:
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o Place a known amount of isomalt (e.g., 2.5 kg) into a high-shear mixer-granulator.
o Add the liquid API in a single step to the powder bed. A typical loading is around 7% w/w.

o Blend the mixture at a defined speed (e.g., 250 rpm) for a specific duration (e.g., 180
seconds) to achieve a homogeneous blend.

e Tableting:
o Immediately after blending, transfer the liquisolid powder to a rotary tablet press.

o Compress the powder into tablets using appropriate tooling (e.g., 12 mm concave punch)
and press speed (e.g., 30,000 tablets/hour).

e Characterization:

o Powder Properties: Evaluate the flowability of the liquisolid powder (e.g., Carr's Index,
Hausner Ratio).

o Tablet Properties: Assess tablet hardness, friability, weight uniformity, and disintegration
time according to pharmacopeial standards.

o Morphology: Use SEM to visualize the absorption of the liquid API into the porous
structure of the isomalt particles.

Experimental Workflow: Liquisolid Tablet Formulation
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Liquisolid Tablet Formulation Workflow

Spray Drying for Microparticle Production

Spray drying is a widely used, continuous process for producing dry powders from a liquid feed.
When used for microencapsulation, the active ingredient is dissolved or suspended in a
solution of the wall material (isomalt), which is then atomized into a hot air stream. The rapid
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evaporation of the solvent results in the formation of microparticles with the active ingredient
encapsulated within the isomalt matrix.

Application: Protection of Sensitive Compounds and
Taste Masking

Spray drying with isomalt can be used to encapsulate sensitive compounds, protecting them
from degradation. It is also an effective method for taste masking of bitter APIs. The process
parameters can be adjusted to control particle size and morphology.

Experimental Protocol: General Procedure for Spray
Drying with Isomalt

Materials:

e Isomalt

o Active Ingredient

e Solvent (typically water)
Equipment:

e Spray dryer

e Homogenizer or high-shear mixer
Protocol:

o Feed Preparation:

o Dissolve isomalt in the solvent to prepare a solution with a concentration typically ranging
from 10-30% w/v.

o Disperse or dissolve the active ingredient in the isomalt solution. Homogenize if necessary
to form a stable emulsion or suspension.

e Spray Drying:
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o Set the spray dryer parameters. These are critical and need to be optimized for the
specific formulation. Typical ranges are:

Inlet Temperature: 60 °C to 180 °C. Lower temperatures are preferred for heat-sensitive
materials.

Outlet Temperature: 40 °C to 90 °C.

Feed Rate: 1.4 to 4.9 ml/min.

Atomizing Air Flow Rate: 700 to 800 L/h.
o Pump the feed solution through the atomizer into the drying chamber.
o The atomized droplets are dried by the hot air, forming solid microparticles.

o Collect the dried powder from the cyclone separator.

e Characterization:

o Encapsulation Efficiency: Determine the amount of active ingredient successfully
encapsulated within the microparticles.

o Particle Size and Morphology: Analyze using laser diffraction and SEM.
o Moisture Content and Water Activity: Measure to assess powder stability.

o Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the
amorphous isomalt.

Experimental Workflow: Spray Drying
Microencapsulation
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Spray Drying Microencapsulation Workflow
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Freeze-Drying (Lyophilization) for Thermally Labile
Substances

Freeze-drying is a gentle drying process ideal for heat-sensitive materials like proteins and
probiotics. Isomalt can act as a cryoprotectant and lyoprotectant, stabilizing these molecules
during freezing and drying by forming an amorphous glassy matrix that inhibits molecular
mobility.

Application: Stabilization of Proteins and Probiotics

Isomalt has been shown to be a suitable excipient for freeze-drying, successfully transforming
into a stable amorphous form that can protect biological molecules.

Experimental Protocol: General Procedure for Freeze-
Drying with Isomalt

Materials:

e Isomalt

» Active biological substance (e.g., protein, probiotic culture)
e Aqueous buffer system

Equipment:

o Freeze-dryer (Lyophilizer)

e DSC

Protocol:

e Formulation Preparation:

o Dissolve the active substance and isomalt in an appropriate aqueous buffer. The
concentration of isomalt will depend on the specific application and desired level of
protection.
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o Dispense the formulation into vials.
e Freezing:
o Load the vials into the freeze-dryer.

o Cool the shelves to a low temperature (e.g., -40 °C to -50 °C) and hold for a sufficient time
to ensure complete solidification of the product.

e Primary Drying (Sublimation):
o Reduce the chamber pressure (e.g., to 100-200 mTorr).

o Increase the shelf temperature to a point below the collapse temperature of the
formulation (e.g., -30 °C to -5 °C) to sublimate the ice. The collapse temperature can be
determined using a freeze-dry microscope or estimated from the glass transition
temperature of the maximally freeze-concentrated solute (Tg') measured by DSC.

e Secondary Drying (Desorption):

o Once all the ice has sublimated, increase the shelf temperature further (e.g., to 25 °C) to
remove residual bound water.

o Maintain these conditions until the desired final moisture content is reached.
 Vial Stoppering:

o Backfill the chamber with an inert gas (e.g., nitrogen) and stopper the vials under vacuum
or partial pressure before removing them from the freeze-dryer.

e Characterization:
o Cake Appearance: Visually inspect the lyophilized cake for elegance and signs of collapse.
o Residual Moisture: Determine using Karl Fischer titration.

o Solid-State Analysis: Confirm the amorphous nature of the isomalt matrix using DSC and
XRD.
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o Activity/Viability Assay: Assess the activity of the protein or viability of the probiotic culture
post-lyophilization.

Co-encapsulation with Alginate for Probiotics

Isomalt can be used in conjunction with other polymers, such as sodium alginate, to improve
the microencapsulation of probiotics. In this system, isomalt acts as a prebiotic and a filler,
filling the cavities of the alginate gel matrix to create a denser structure that offers better
protection to the bacterial cells.

Application: Enhancing Probiotic Viability in Food
Products

This technique is used to improve the survival of probiotic bacteria during storage and passage
through the gastrointestinal tract, enabling their delivery to the colon.

Experimental Protocol: Isomalt-Alginate Encapsulation
of Lactobacillus acidophilus

Materials:

Sodium Alginate

Isomalt

Lactobacillus acidophilus culture

Calcium Chloride (CaClz2) solution (e.g., 1% w/v)

Sterile Saline solution (0.85% NacCl)

Equipment:

e Syringe with a needle

e Magnetic stirrer

Protocol:
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Preparation of the Polymer-Probiotic Suspension:

o Prepare a sterile sodium alginate solution (e.g., 2% w/v) and a sterile isomalt solution
(e.g., 3% wiv).

o Harvest the probiotic cells from the culture medium by centrifugation and resuspend them
in a small amount of sterile saline.

o Add the probiotic suspension to the isomalt-alginate solution and mix gently to ensure
homogeneous distribution.

Bead Formation (lonic Gelation):

o Extrude the polymer-probiotic suspension dropwise through a syringe into a cold (5£2°C)
1% CacCl:z solution under gentle agitation.

o The droplets will instantaneously form gel beads upon contact with the calcium ions.
o Allow the beads to harden in the CaClz solution for about 15-30 minutes in a refrigerator.
Washing and Storage:

o Separate the beads from the CaCl: solution and wash them multiple times with sterile
saline solution to remove excess calcium chloride.

o The beads can then be stored under appropriate conditions (e.g., refrigerated in UHT
milk).

Characterization:

o Bead Size and Morphology: Measure the diameter and observe the shape and surface of
the beads using a micrometer and SEM.

o Encapsulation Efficiency: Determine the number of viable cells within the beads and
compare it to the initial number of cells in the suspension.

o Probiotic Viability: Assess the survival of the encapsulated probiotics under simulated
gastrointestinal conditions (low pH and bile salts) and during storage.
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Quantitative Data Summary
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Technique/ Core Wall Key
o . . Results Reference
Application  Material Material(s) Parameters
Drug release
15% wiw >90% in 15
o Ibuprofen drug load; seconds;
Melt-Spinning ] Isomalt )
Sodium 175°C; 2700 Fiber
rpm diameter:
~13-15 pm
Produced
tablets with
good
o ] ) o hardness and
Liquisolid Linseed Qil / 7% wiw liquid o
) ) ) Isomalt friability,
Technique Simethicone load )
complying
with
pharmacopei
al standards.
Successfully
produced
Inlet Temp: amorphous
60°C; isomalt
Atomizing powder,
Spray Drying (General) Isomalt Rate: 800 though
L/h; Feed processing
Rate: 1.4 can be
ml/min challenging
due to
stickiness.
High cell
viability of 9.3
) ] Beads
Co- Lactobacillus 2% Alginate + ) log CFU/g
_ _ _ hardened in
encapsulation  acidophilus 3% Isomalt after 20 days
1% CaClz
of storage at
5°C.
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Isomalt-

] based pellets
Drug layering )
] showed rapid
o Diclofenac Isomalt (as followed by
Pelletization ] ) drug release
Sodium inert core) polymer
] compared to
coating ]
insoluble

cores.

Amorphous
state
confirmed by
DSC/XRD;
Showed

Solid ] 10% wiw better

Dispersion indomethacin — Isomalt drug load physical
stability at
high humidity
compared to
PVP

dispersions.

Conclusion

Standard isomalt is a highly effective and versatile excipient for a range of microencapsulation
techniques. Its unique properties allow for the successful encapsulation of diverse active
ingredients, from small molecule drugs to sensitive biologics. The choice of microencapsulation
method will depend on the specific characteristics of the active ingredient and the desired
release profile. The protocols and data presented here provide a comprehensive guide for
researchers and scientists to leverage the benefits of isomalt in the development of advanced
drug delivery systems and other encapsulated products. Further optimization of the described
parameters will be necessary to tailor the microcapsules to specific formulation requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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